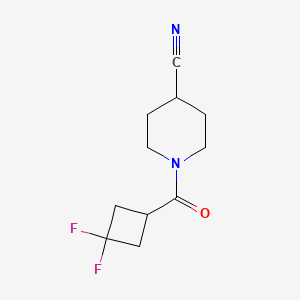

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile

Description

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile is a structurally unique compound featuring a piperidine-4-carbonitrile core substituted with a 3,3-difluorocyclobutane carbonyl group. The presence of fluorine atoms on the cyclobutane ring enhances metabolic stability and lipophilicity, making it a promising candidate for medicinal chemistry applications .

The 3,3-difluorocyclobutane moiety introduces conformational rigidity, which may improve target binding specificity compared to non-fluorinated or flexible substituents. The electron-withdrawing nature of fluorine atoms could also modulate the electronic properties of the carbonyl group, influencing reactivity and interaction with biological targets .

Properties

IUPAC Name |

1-(3,3-difluorocyclobutanecarbonyl)piperidine-4-carbonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14F2N2O/c12-11(13)5-9(6-11)10(16)15-3-1-8(7-14)2-4-15/h8-9H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICQOWWUHJXRVOJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1C#N)C(=O)C2CC(C2)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14F2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile involves multiple steps. Typically, the process starts with the preparation of 3,3-difluorocyclobutanecarbonyl chloride, which is then reacted with piperidine-4-carbonitrile under controlled conditions to yield the desired product. Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and the use of catalysts to enhance yield and purity .

Chemical Reactions Analysis

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles under appropriate conditions.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug development.

Industry: It is utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile exerts its effects involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its reactivity and selectivity, allowing it to interact with various enzymes and receptors. The pathways involved in these interactions are still under investigation, but they are believed to involve both covalent and non-covalent bonding .

Comparison with Similar Compounds

Physicochemical Properties

- Lipophilicity : The 3,3-difluorocyclobutane group increases lipophilicity (predicted logP ~2.5) compared to sulfonylated analogs (logP ~1.8 for cyclopropylsulfonyl derivatives) .

- Metabolic Stability: Fluorination typically reduces oxidative metabolism, suggesting superior stability over non-fluorinated analogs like 14 (), which may undergo rapid CYP450-mediated degradation.

Biological Activity

Overview

1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile is a synthetic compound with significant interest in medicinal chemistry due to its potential biological activities. The compound features a piperidine ring, which is known for its versatility in drug design, and the presence of a difluorocyclobutanecarbonyl moiety enhances its pharmacological properties.

- Molecular Formula : C11H14F2N2O

- IUPAC Name : this compound

- CAS Number : 138986193

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The difluorocyclobutanecarbonyl group is believed to enhance binding affinity through hydrophobic interactions and hydrogen bonding. This mechanism can lead to modulation of signaling pathways relevant to various diseases.

Pharmacological Studies

This compound has been investigated for several pharmacological activities:

- Anticancer Activity : Preliminary studies indicate that this compound exhibits cytotoxic effects against certain cancer cell lines. The mechanism may involve the inhibition of cell proliferation and induction of apoptosis.

- Neuropharmacological Effects : Research suggests potential applications in treating neurological disorders. The compound may interact with neurotransmitter systems, particularly those involving dopamine and serotonin receptors.

Case Studies

- In Vitro Studies : In a study assessing the cytotoxicity on human cancer cell lines, this compound demonstrated IC50 values in the low micromolar range, indicating significant anticancer potential.

- Animal Models : In rodent models of anxiety and depression, administration of the compound resulted in reduced anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Data Table: Summary of Biological Activities

Research Findings

Recent research has focused on optimizing the synthesis of this compound to improve yield and purity. Various synthetic routes have been explored, emphasizing the importance of the difluorocyclobutane moiety in enhancing biological activity.

Synthetic Routes

The synthesis typically involves:

- Formation of the piperidine ring through cyclization.

- Introduction of the difluorocyclobutanecarbonyl group via acylation reactions.

- Final modification to achieve the carbonitrile functionality.

Q & A

Q. What synthetic routes are reported for 1-(3,3-Difluorocyclobutanecarbonyl)piperidine-4-carbonitrile, and how can reaction conditions be optimized?

Methodological Answer:

- Key Steps :

- Cyclobutane Carbonyl Formation : React 3,3-difluorocyclobutanecarboxylic acid with piperidine-4-carbonitrile via coupling agents like EDCI/HOBt in dichloromethane .

- Purification : Use column chromatography (silica gel, ethyl acetate/hexane gradient) to isolate intermediates.

- Optimization : Employ Design of Experiments (DoE) to test variables (e.g., temperature, solvent polarity, catalyst loading). For example, fractional factorial designs can identify critical factors affecting yield .

- Data Analysis : Monitor reaction progress via HPLC or LC-MS to quantify intermediates and byproducts.

Q. How is the structural integrity of this compound validated during synthesis?

Methodological Answer:

- Techniques :

- NMR Spectroscopy : Compare experimental H and C NMR shifts with computational predictions (e.g., density functional theory, DFT). For example, the cyclobutane carbonyl group typically appears at ~175 ppm in C NMR .

- X-ray Crystallography : Resolve crystal structures to confirm stereochemistry and bond angles (e.g., cyclobutane ring distortion due to fluorine substitution) .

- Validation : Cross-reference spectral data with analogs like pyridine-3-carbonitrile derivatives .

Q. What in vitro pharmacological screening models are appropriate for initial bioactivity assessment?

Methodological Answer:

- Assay Design :

- Controls : Include reference compounds (e.g., staurosporine for kinase inhibition) and solvent controls to rule out artifacts .

Advanced Research Questions

Q. How can computational modeling guide the design of derivatives with enhanced binding affinity?

Methodological Answer:

- Approaches :

- Molecular Docking : Simulate interactions with target proteins (e.g., using AutoDock Vina) to identify favorable binding poses. Focus on fluorine’s electrostatic contributions .

- Quantum Mechanics/Molecular Mechanics (QM/MM) : Analyze transition states in enzymatic reactions to predict metabolic stability .

- Validation : Compare computational predictions with experimental IC values from dose-response curves .

Q. How should researchers resolve contradictions in experimental vs. computational data for this compound?

Methodological Answer:

- Case Study : If DFT-predicted F NMR shifts deviate from experimental values:

- Re-examine Conformational Sampling : Use molecular dynamics (MD) simulations to identify low-energy conformers missed in static DFT models .

- Solvent Effects : Recalculate shifts with implicit solvent models (e.g., PCM) to account for dielectric environment .

- Statistical Tools : Apply multivariate analysis (e.g., PCA) to correlate discrepancies with reaction parameters .

Q. What strategies optimize the compound’s solubility and stability in preclinical formulations?

Methodological Answer:

Q. How can advanced spectroscopic techniques elucidate its metabolic pathways?

Methodological Answer:

Q. What methodologies address challenges in scaling up synthesis while maintaining enantiomeric purity?

Methodological Answer:

- Process Chemistry :

- Quality Control : Implement inline PAT (Process Analytical Technology) tools like FTIR for real-time monitoring .

Data Contradiction Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.